molecular formula C12H13NO B074430 2,3,4,9-tetrahydro-1H-carbazol-1-ol CAS No. 1592-62-7

2,3,4,9-tetrahydro-1H-carbazol-1-ol

Cat. No. B074430
CAS RN: 1592-62-7
M. Wt: 187.24 g/mol
InChI Key: GXUZLXNKCOCTLH-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-1-ol is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2,3,4,9-tetrahydro-1H-carbazol-1-ol . The InChI code is 1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,11,13-14H,3,5,7H2 . The Canonical SMILES representation is C1CC(C2=C(C1)C3=CC=CC=C3N2)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.24 g/mol . It has a topological polar surface area of 36 Ų . The compound has 2 hydrogen bond donors and 1 hydrogen bond acceptor . It has no rotatable bonds . The exact mass and monoisotopic mass are 187.099714038 g/mol . The compound is solid in its physical form .

Scientific Research Applications

Photophysics and Protein Interaction Studies

The compound has been used in photophysics to explore its interactions with model transport proteins like bovine serum albumin (BSA) and human serum albumin (HSA). Steady state and time-resolved fluorescence techniques serve as highly sensitive monitors for these interactions .

Green Synthesis

The compound has been used in green synthesis, which is a method of synthesis that aims to reduce waste and avoid the use of harmful reagents. Specifically, 2,3,4,9-tetrahydro-1H-carbazol-1-ol has been used as a catalyst for the synthesis of tetrahydrocarbazoles and 2,3-dimethylindoles .

Antibacterial and Antifungal Applications

The compound has shown antibacterial and antiyeast properties, in addition to suppressing the growth of phytopathogenic fungi .

Organocatalytic Synthesis

The compound has been used in the organocatalytic synthesis of 2,3,4,9-tetrahydro-1H-carbazole embedded styrene atropisomers. The styrene derivatives were isolated in good to high yields with high diastereoselectivities .

Drug Delivery

The compound’s interaction with serum albumins, which are transport proteins found abundantly in blood plasma, suggests potential applications in drug delivery. Serum albumins can increase the solubility of hydrophobic drugs in the blood plasma, bind with bio-active molecules, and maintain colloid blood pressure .

Molecular Docking Analysis

The compound has been used in molecular docking analysis, a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is 'Warning’ . The hazard statements associated with the compound are H315-H319 . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,11,13-14H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUZLXNKCOCTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395183
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,9-tetrahydro-1H-carbazol-1-ol

CAS RN

1592-62-7
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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